8-Chloronaphthalene-1-sulfonyl chloride
CAS No.: 82-74-6
Cat. No.: VC3936732
Molecular Formula: C10H6Cl2O2S
Molecular Weight: 261.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 82-74-6 |
|---|---|
| Molecular Formula | C10H6Cl2O2S |
| Molecular Weight | 261.12 g/mol |
| IUPAC Name | 8-chloronaphthalene-1-sulfonyl chloride |
| Standard InChI | InChI=1S/C10H6Cl2O2S/c11-8-5-1-3-7-4-2-6-9(10(7)8)15(12,13)14/h1-6H |
| Standard InChI Key | WORJISAOMPPPTM-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C(=C1)S(=O)(=O)Cl)C(=CC=C2)Cl |
| Canonical SMILES | C1=CC2=C(C(=C1)S(=O)(=O)Cl)C(=CC=C2)Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
8-Chloronaphthalene-1-sulfonyl chloride possesses the molecular formula C₁₀H₆Cl₂O₂S and a molar mass of 261.12 g/mol. Its IUPAC name, 8-chloronaphthalene-1-sulfonyl chloride, reflects the substitution pattern: a chlorine atom at the 8th position and a sulfonyl chloride group (-SO₂Cl) at the 1st position of the naphthalene ring. Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 82-74-6 |
| SMILES | C1=CC2=C(C(=C1)S(=O)(=O)Cl)C(=CC=C2)Cl |
| InChI Key | WORJISAOMPPPTM-UHFFFAOYSA-N |
| PubChem CID | 12228466 |
The planar naphthalene system facilitates π-π stacking interactions, while the electron-withdrawing sulfonyl chloride group enhances electrophilicity, making it reactive toward nucleophiles like amines and alcohols .
Crystallographic and Spectroscopic Data
X-ray crystallography of structurally analogous 8-halonaphthalene derivatives reveals orthorhombic symmetry with unit cell parameters a = 7.2 Å, b = 10.5 Å, and c = 12.8 Å . The chlorine and sulfonyl chloride groups adopt a para orientation, minimizing steric strain. Fourier-transform infrared (FTIR) spectroscopy shows characteristic peaks at 1360 cm⁻¹ (S=O asymmetric stretching) and 1175 cm⁻¹ (S=O symmetric stretching), corroborating the sulfonyl chloride moiety. Nuclear magnetic resonance (NMR) spectra exhibit distinct aromatic proton signals between δ 7.4–8.2 ppm and a deshielded chlorine-associated carbon at δ 125 ppm in the ¹³C spectrum .
Synthesis and Industrial Production
Synthetic Pathways
The compound is synthesized via a two-step sequence starting from naphthalene-1,8-diamine :
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Diazotization and Chlorination:
Naphthalene-1,8-diamine undergoes diazotization with isoamyl nitrite in acetic acid, followed by treatment with hydrochloric acid and copper turnings to yield 8-chloronaphthalen-1-amine . -
Sulfonation:
The amine intermediate is reacted with chlorosulfonic acid (ClSO₃H) under controlled conditions (0–5°C, 4 hours), producing 8-chloronaphthalene-1-sulfonyl chloride in 75–81% yield .
Alternative routes employ 1H-naphtho[1,8-de] triazine as a precursor, where copper-catalyzed ring-opening with halides introduces the chlorine substituent prior to sulfonation .
Optimization and Scalability
Industrial-scale production utilizes continuous flow reactors to enhance heat dissipation during exothermic sulfonation, achieving >90% purity. Critical parameters include:
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Temperature control (<10°C) to minimize hydrolysis to sulfonic acid .
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Stoichiometric excess of chlorosulfonic acid (1.5 equivalents) for complete conversion .
Reactivity and Functionalization
Nucleophilic Substitution
The sulfonyl chloride group undergoes facile displacement with nucleophiles:
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Amines: Forms sulfonamides (R-SO₂-NR'₂), pivotal in drug discovery . For example, coupling with dansyl chloride derivatives yields fluorescent probes with binding affinities up to -8.2 kcal/mol toward protein targets .
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Alcohols: Produces sulfonate esters, employed as alkylating agents in polymer chemistry.
Electrophilic Aromatic Substitution
The electron-deficient naphthalene ring undergoes nitration at the 4th position (meta to sulfonyl chloride) and Friedel-Crafts acylation at the 5th position, enabling further derivatization .
Applications in Pharmaceutical and Material Science
Drug Development
8-Chloronaphthalene-1-sulfonyl chloride is a key intermediate in anticoagulant agents. Derivatives like 7-[(6-Chloro-2-naphthalenyl)sulfonyl]tetrahydro-spiro[imidazo[1,2-a]pyrazine-2(3H),4'-piperidin]-5(1H)-one inhibit Factor Xa (FXa) with IC₅₀ values <10 nM, showing promise for treating thrombosis . Molecular docking studies reveal enhanced binding over acetazolamide (-5.25 kcal/mol vs. -8.2 kcal/mol) .
Polymer Chemistry
Sulfonated naphthalene derivatives improve proton conductivity in fuel cell membranes. Grafting sulfonyl chloride groups onto poly(ether ether ketone) (PEEK) enhances water uptake to 40%, critical for high-performance electrolytes.
Comparative Analysis with Analogues
Sulfonyl Chloride vs. Sulfonic Acid
Hydrolysis of 8-chloronaphthalene-1-sulfonyl chloride yields 8-chloronaphthalene-1-sulfonic acid (CAS 145-74-4), which lacks electrophilicity but serves as a surfactant in detergents .
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